molecular formula C15H13Cl2NO2 B5815541 N-(2,3-dichlorophenyl)-3-ethoxybenzamide

N-(2,3-dichlorophenyl)-3-ethoxybenzamide

Cat. No.: B5815541
M. Wt: 310.2 g/mol
InChI Key: WPQJHAJFPTXJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-3-ethoxybenzamide is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to the amide nitrogen and a 3-ethoxy substituent on the benzoyl ring. The 2,3-dichlorophenyl moiety is recurrent in bioactive molecules, influencing receptor binding and stability, while the ethoxy group may enhance solubility or modulate electronic effects .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-11-6-3-5-10(9-11)15(19)18-13-8-4-7-12(16)14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQJHAJFPTXJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-3-ethoxybenzamide typically involves the reaction of 2,3-dichloroaniline with 3-ethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: N-(2,3-dichlorophenyl)-3-ethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) N-(2,3-Dichlorophenyl)benzamide

This analog lacks the 3-ethoxy group, instead having an unsubstituted benzoyl ring. X-ray crystallography reveals a trans conformation in the amide group and intermolecular N–H⋯O hydrogen bonding, forming infinite chains.

(b) N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

A pesticide, etobenzanid replaces the 3-ethoxy group with a 4-(ethoxymethoxy) substituent. The additional methoxy ether increases hydrophilicity and likely alters target specificity, demonstrating how substituent position and complexity direct applications (e.g., agrochemical vs. neurological agents) .

(c) Functionalized Diamino-butylbenzamides ()

Compounds like 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f) incorporate the 2,3-dichlorophenyl group into a piperazine ring linked via a pentanamide chain. The thiophenyl substituent on the benzamide enhances dopamine D3 receptor selectivity (Ki < 10 nM), suggesting that aromatic heterocycles improve target engagement compared to alkoxy groups .

Receptor Binding and Selectivity

The 2,3-dichlorophenyl moiety is critical in dopamine D3 receptor ligands. For example, NGB 2904 (a D3 antagonist) uses this group to achieve >100-fold selectivity over D2 receptors. Replacing the benzamide’s 2-methoxy-5-bromo substituent with a 3-ethoxy group (as in the target compound) could alter binding kinetics due to electronic effects or steric interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Biological Activity Key Findings Reference
N-(2,3-Dichlorophenyl)-3-ethoxybenzamide 3-ethoxy, 2,3-dichlorophenyl Not reported (inferred SAR) Potential solubility enhancement
Etobenzanid 4-(ethoxymethoxy), 2,3-dichlorophenyl Pesticide Hydrophilicity for agrochemical use
7f (Dopamine D3 ligand) Thiophen-3-yl, piperazine Ki < 10 nM (D3 selective) Heterocyclic substituents aid selectivity
N-(2,3-Dichlorophenyl)benzamide Unsubstituted benzoyl Crystallographic stability Hydrogen bonding drives packing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.